molecular formula C17H11FN2O4 B4598855 N-1,3-benzodioxol-5-yl-2-(6-fluoro-1H-indol-3-yl)-2-oxoacetamide

N-1,3-benzodioxol-5-yl-2-(6-fluoro-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B4598855
M. Wt: 326.28 g/mol
InChI Key: STBUUOGXPODQQP-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(6-fluoro-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C17H11FN2O4 and its molecular weight is 326.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.07028500 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships and Metabolic Stability

N-1,3-benzodioxol-5-yl-2-(6-fluoro-1H-indol-3-yl)-2-oxoacetamide is a compound that has been studied for its potential in various scientific and medicinal applications. Research has focused on understanding its structure-activity relationships, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. For instance, a study by Stec et al. (2011) investigated the metabolic stability of similar compounds, aiming to reduce metabolic deacetylation through the examination of 6,5-heterocyclic analogues as alternatives to the benzothiazole ring. This research highlighted the importance of metabolic stability in the efficacy of such inhibitors in vitro and in vivo (Stec et al., 2011).

Anticonvulsant Activity

Another area of interest is the exploration of benzothiazole derivatives, including structures similar to this compound, for their potential anticonvulsant properties. Liu et al. (2016) synthesized new benztriazoles and evaluated their anticonvulsant activity, demonstrating that certain compounds exhibited significant potency and a higher protective index compared to standard drugs, indicating their potential as effective anticonvulsant agents (Liu et al., 2016).

Synthetic Methodologies

The synthesis of related compounds, such as N-aryl-3-(arylimino)-3H-indol-2-amines, has been achieved through oxidative diamination of substituted indoles, providing a range of synthetically valuable derivatives. This research offers insights into novel synthetic methodologies that could be applied to the synthesis of this compound and its analogs, expanding the possibilities for their application in medicinal chemistry (Jiang et al., 2018).

Herbicidal Activity

Research has also explored the herbicidal activity of related compounds, such as N-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) Acetamide derivatives. These studies aim to find safe and efficacious herbicidal compounds, with some derivatives showing promising efficacy against specific plant species. This line of research could potentially extend to this compound, exploring its utility in agricultural applications (Huang Ming-zhi & Min Zhong-cheng, 2006).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-fluoro-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4/c18-9-1-3-11-12(7-19-13(11)5-9)16(21)17(22)20-10-2-4-14-15(6-10)24-8-23-14/h1-7,19H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBUUOGXPODQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)C3=CNC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzodioxol-5-yl-2-(6-fluoro-1H-indol-3-yl)-2-oxoacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.